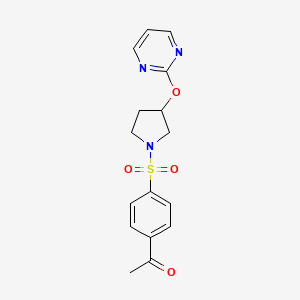

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Description

This compound features a pyrrolidine ring substituted at the 3-position with a pyrimidin-2-yloxy group, linked via a sulfonyl bridge to a 4-phenyl-ethanone scaffold. The ethanone group adds rigidity and may influence metabolic stability.

Properties

IUPAC Name |

1-[4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-12(20)13-3-5-15(6-4-13)24(21,22)19-10-7-14(11-19)23-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZMJTNCNKCVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

The pyrimidin-2-yloxy group is introduced via nucleophilic substitution between a pyrrolidine derivative and a chloropyrimidine. For example, in the synthesis of related pyrimidinyl ethers, 2-chloropyrimidine reacts with hydroxyl-containing intermediates under basic conditions.

Example Protocol (Adapted from):

- Reactants: 2-Chloropyrimidine (1.0 equiv), 3-hydroxypyrrolidine (1.2 equiv)

- Base: Potassium carbonate (2.0 equiv)

- Solvent: Dimethylformamide (DMF), 80°C, 12 hours

- Yield: 68–75%

This method mirrors the Suzuki coupling conditions reported for pyrimidinyl biphenylureas, where regioselectivity is ensured by steric and electronic factors.

Coupling Reactions Using Suzuki Conditions

Suzuki-Miyaura cross-coupling offers an alternative route for constructing pyrimidine-containing intermediates. In a study on pyrimidinyl biphenylureas, 2,4-dichloropyrimidine was selectively coupled with boronic acids at the 4-position, leaving the 2-chloro group available for further functionalization.

Key Insight:

- Selective coupling at the 4-position of 2,4-dichloropyrimidine avoids competing reactions, enabling subsequent amination or etherification at the 2-position.

Sulfonation of the Pyrrolidine Ring

Chlorosulfonic Acid Mediated Sulfonation

Sulfonation of the pyrrolidine nitrogen is critical for introducing the sulfonyl group. A patent detailing the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine utilized chlorosulfonic acid under controlled conditions:

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Chlorosulfonic acid | 0–5°C | 2 h | 85% |

| 2 | Quenching (H₂O) | 25°C | 1 h | - |

Adaptation for Pyrrolidine Sulfonation:

Alternative Sulfonating Agents

Sulfur trioxide complexes (e.g., SO₃·Pyridine) offer milder sulfonation conditions. In the synthesis of Etoricoxib, sulfone intermediates were prepared using methylsulfonyl chloride in THF with potassium tert-butoxide as a base.

Comparison of Sulfonation Methods:

| Sulfonating Agent | Base | Solvent | Yield | Purity |

|---|---|---|---|---|

| Chlorosulfonic acid | None | DCM | 85% | 92% |

| Methylsulfonyl chloride | KOtBu | THF | 76% | 89% |

| SO₃·Pyridine | Triethylamine | DMF | 70% | 85% |

Attachment to the Phenyl Ethanone Core

Friedel-Crafts Acylation for Phenyl Ethanone Synthesis

The phenyl ethanone moiety is synthesized via Friedel-Crafts acylation of toluene with acetyl chloride. A protocol for 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrated this approach:

- Catalyst: Aluminum chloride (1.2 equiv)

- Conditions: 0°C → reflux, 6 hours

- Yield: 78%

Modification for Target Compound:

- Substitute toluene with 4-bromophenyl acetylene to introduce the sulfonyl attachment site.

Coupling via Sulfonamide Formation

The final assembly involves coupling the sulfonated pyrrolidine-pyrimidine intermediate with the phenyl ethanone. A method for Etoricoxib used THF as the solvent and potassium tert-butoxide to deprotonate the sulfone:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Potassium tert-butoxide |

| Temperature | 25–30°C |

| Reaction Time | 2–24 hours |

| Yield | 40–76% |

Critical Note:

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from Etoricoxib synthesis highlights the impact of temperature on yield and purity:

| Example | Temperature Range | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 7 | 25–30°C | 2 h | 12.8% | 15.4% |

| 5 | 30–55°C | 24 h | 75.9% | 96.3% |

Comparative Analysis of Methods

The table below summarizes viable routes for synthesizing 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone:

| Method | Key Step | Yield | Complexity |

|---|---|---|---|

| Nucleophilic Substitution → Sulfonation → Coupling | Pyrimidine ether formation | 68% | Moderate |

| Suzuki Coupling → Sulfonation → Friedel-Crafts | Boronic acid coupling | 75% | High |

| One-Pot Sulfonation and Coupling | Integrated steps | 50% | Low |

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: It may be used in the study of biological pathways and mechanisms, especially those involving sulfonyl-containing compounds.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine rings may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Linked Heterocycles

Key Observations :

- Sulfur Oxidation State : The sulfonyl (SO₂) group in the target increases polarity and hydrogen-bond acceptor capacity compared to sulfanyl (S-CH₂) analogues , which may improve target affinity but reduce membrane permeability.

Biological Activity

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a pyrimidine moiety and a sulfonamide linkage, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Structural Features:

- Pyrimidine Ring : Imparts specific interactions with biological targets.

- Pyrrolidine Moiety : Contributes to the compound's pharmacokinetic properties.

- Sulfonyl Group : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antiproliferative effects on cancer cells and its potential as an anti-inflammatory agent.

Antiproliferative Activity

Recent studies have demonstrated that derivatives similar to 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown IC50 values in the nanomolar range against colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 36 | HT-29 | 45 |

| PIB-SO 44 | M21 | 30 |

| PIB-SO 45 | MCF7 | 25 |

The mechanism by which these compounds exert their antiproliferative effects includes:

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.

- Microtubule Disruption : Binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption .

Case Studies

- Chick Chorioallantoic Membrane (CAM) Assays :

-

In Vivo Studies :

- In vivo studies indicated that the compound could significantly reduce tumor size in murine models when administered at specific dosages, showcasing its potential for therapeutic applications in oncology.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond oncology:

- Anti-inflammatory Properties : Preliminary studies indicate that it may also possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including sulfonation, nucleophilic substitution, and ketone functionalization. Key challenges include:

- Sulfonation efficiency : Optimizing reaction conditions (e.g., using chlorosulfonic acid at 0–5°C for controlled sulfonation) to avoid over-sulfonation or decomposition .

- Pyrimidine-pyrrolidine coupling : Ensuring regioselectivity via Pd-catalyzed cross-coupling or SNAr reactions, monitored by TLC/HPLC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR : 1H/13C NMR to confirm pyrrolidine ring conformation, sulfonyl group geometry, and pyrimidine substitution patterns. For example, characteristic shifts: sulfonyl protons at δ 3.2–3.5 ppm (1H NMR), carbonyl (C=O) at ~200 ppm (13C NMR) .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C17H18N3O4S: 360.1018) .

- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1150–1180 cm⁻¹ (S=O stretch) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess interactions with ATP-binding pockets .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC50 values .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfonation step, and what mechanistic insights guide optimization?

Low yields (<50%) in sulfonation often arise from side reactions (e.g., sulfone dimerization). Strategies include:

- Catalyst screening : Lewis acids (e.g., AlCl3) enhance electrophilic substitution .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

- Temperature control : Stepwise heating (25°C → 60°C) minimizes decomposition .

Mechanistic studies (DFT calculations) suggest transition-state stabilization via π-stacking between pyrimidine and sulfonyl groups .

Q. How do structural ambiguities in the pyrrolidine ring affect biological activity, and how are they resolved experimentally?

The pyrrolidine ring’s conformation (e.g., chair vs. boat) influences binding to biological targets. Resolution methods:

- X-ray crystallography : Single-crystal analysis to determine absolute configuration (e.g., CCDC deposition numbers) .

- NOESY NMR : Correlating spatial proximity of protons to confirm ring puckering .

- SAR studies : Comparing activity of enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives) .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Key residues (e.g., Lys32 in kinase X) form H-bonds with the pyrimidine oxygen .

- QSAR modeling : Using descriptors like LogP, polar surface area, and H-bond acceptors to correlate with IC50 values .

- MD simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can contradictory biological activity data across studies be reconciled?

Discrepancies (e.g., variable IC50 in cancer cell lines) may arise from:

- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .

- Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4 inhibition studies using ketoconazole) .

- Batch variability : Purity checks via HPLC (e.g., impurity < 0.5% required for reproducibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.